molecular formula C54H106O6S3Sn B12701174 Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate CAS No. 84030-41-1

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate

Cat. No.: B12701174
CAS No.: 84030-41-1
M. Wt: 1066.3 g/mol
InChI Key: WIXUEKAUCXJWIL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure with multiple dodecyl groups, thioether linkages, and a stannane core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Thioether Formation: The initial step involves the formation of thioether linkages by reacting dodecyl mercaptan with appropriate electrophiles under controlled conditions.

    Stannane Core Formation: The stannane core is introduced through a reaction between organotin halides and the thioether intermediates.

    Final Assembly: The final step involves the coupling of the stannane core with other functional groups to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate undergoes various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form simpler organotin derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Simpler organotin derivatives.

    Substitution: Alkylated or arylated organotin compounds.

Scientific Research Applications

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its organotin core.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate involves its interaction with molecular targets through its organotin core. The compound can bind to various enzymes and proteins, inhibiting their activity. The thioether linkages and dodecyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is unique due to its complex structure, which includes multiple dodecyl groups, thioether linkages, and a stannane core. This combination of features provides it with distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

84030-41-1

Molecular Formula

C54H106O6S3Sn

Molecular Weight

1066.3 g/mol

IUPAC Name

dodecyl 2-[bis[(2-dodecoxy-2-oxoethyl)sulfanyl]-dodecylstannyl]sulfanylacetate

InChI

InChI=1S/3C14H28O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-5-7-9-11-12-10-8-6-4-2;/h3*17H,2-13H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3

InChI Key

WIXUEKAUCXJWIL-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.